FALL-39

Peptide Biophysics Structural Biology Conformational Analysis

FALL-39 is the authentic 39-residue human cathelicidin precursor, cysteine-free and structurally distinct from defensins and LL-37. Its N-terminal Phe-Ala extension is essential for dipeptidyl-peptidase I processing studies. Procurement is mandatory for SAR benchmarking, charge-enhancement mutagenesis, and cross-species cathelicidin research. Simplified synthesis reduces cost.

Molecular Formula
Molecular Weight
Cat. No. B1576601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFALL-39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FALL-39: The Sole Human Cathelicidin Progenitor Peptide and Its Role in Innate Immunity Research


FALL-39 is a 39-residue human cathelicidin antimicrobial peptide (AMP) encoded by the CAMP gene, serving as the direct biosynthetic precursor to the extensively studied LL-37 peptide [1][2]. Distinct from the defensin family of human peptide antibiotics—which are universally characterized by three disulfide bridges—FALL-39 is uniquely cysteine-free, a structural feature that eliminates the requirement for oxidative folding and confers distinct biophysical properties compared to all previously isolated human AMPs [3][4]. The peptide, also designated as FALL-39 peptide antibiotic or CAP-18, is expressed primarily in bone marrow and testis and functions as a broad-spectrum antimicrobial agent with activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [5][6].

Why Generic LL-37 or Other Cathelicidins Cannot Substitute for FALL-39 in Mechanistic and Structure-Function Studies


Generic substitution between FALL-39 and its proteolytic product LL-37—or with non-human cathelicidins such as CRAMP (mouse) or BMAP-27/28 (bovine)—is scientifically invalid for studies requiring the precise 39-residue sequence architecture, as FALL-39 retains two N-terminal residues (Phe-Ala) that are cleaved to yield LL-37 [1][2]. These two residues modulate proteolytic processing by dipeptidyl-peptidase I and influence the peptide's conformational equilibrium, with FALL-39 exhibiting reduced amphipathic helix formation relative to LL-37 under physiological conditions [3]. Furthermore, cross-species cathelicidins differ markedly in primary sequence (e.g., FALL-39 shares limited homology with bovine BMAP-27/28 or porcine PR-39) and in their antimicrobial spectrum: BMAP-27 preferentially targets Gram-negative bacteria while BMAP-28 exhibits superior activity against Gram-positive organisms and antiviral effects against HSV-1 [4][5]. Substitution without verification introduces confounding variables in structure-activity relationship (SAR) studies, proteolytic stability assays, and immunomodulatory investigations.

FALL-39 Procurement Evidence Guide: Quantified Differentiation from LL-37 and In-Class Cathelicidins


FALL-39 Exhibits Quantifiably Reduced α-Helical Content Relative to LL-37 in Membrane-Mimetic Environments

In basal Medium E, synthetic FALL-39 induced only 30% α-helix formation as determined by circular dichroism (CD) spectroscopy [1]. By contrast, its proteolytic product LL-37—which lacks the N-terminal Phe-Ala residues—adopts a fully amphipathic α-helical conformation under comparable membrane-mimetic conditions, as established in multiple structural studies [2]. This differential helical propensity directly impacts membrane interaction kinetics and the threshold concentration required for pore formation.

Peptide Biophysics Structural Biology Conformational Analysis

FALL-39 Mutagenesis Demonstrates Predictable Activity Enhancement with Preserved Safety Profile

In a head-to-head comparison using recombinant peptides expressed from a prokaryotic system, wild-type FALL-39 was compared against two site-directed mutants: FALL-39-Lys24 and FALL-39-Lys32, wherein glutamine at position 24 or aspartic acid at position 32 was replaced by lysine to increase net positive charge [1][2]. Both mutant peptides exhibited enhanced antibacterial activity against E. coli ML35p and Pseudomonas aeruginosa ATCC 27853 relative to wild-type FALL-39, with no increase in hemolytic activity observed at antibacterial concentrations [1]. Crucially, the enhanced potency of FALL-39-Lys32 was retained in NaCl-containing LB medium, whereas wild-type FALL-39 activity was diminished [1].

Peptide Engineering Antimicrobial Resistance Structure-Activity Relationship

FALL-39's Cysteine-Free Architecture Eliminates Oxidative Folding Dependency That Constrains All Human Defensins

FALL-39 is a 39-residue peptide completely lacking cysteine and tryptophan residues [1]. In contrast, all human peptide antibiotics previously isolated (or predicted) at the time of FALL-39's discovery belonged to the defensin family, each containing three disulfide bridges that are essential for structural integrity and antimicrobial function [1][2]. The absence of disulfide bonds in FALL-39 eliminates the requirement for oxidative folding conditions during synthetic production and simplifies structural characterization.

Peptide Synthesis Oxidative Folding Disulfide Bridge

FALL-39 Exhibits Distinct Species-Specific Antimicrobial Spectrum Diverging from Non-Human Cathelicidins

A systematic comparative study of mammalian cathelicidins revealed that FALL-39 (human) displays a distinct antimicrobial profile compared to the ovine peptides SMAP29 and SMAP34, as well as the murine/rat CRAMP peptides [1]. FALL-39 demonstrated activity against P. aeruginosa, E. coli, S. aureus, and MRSA under both low (25 mM) and physiological (175 mM) ionic strength conditions [1]. Notably, the bovine cathelicidins BMAP-27 and BMAP-28 exhibited differential Gram selectivity: BMAP-27 and two analogs were more effective towards Gram-negative organisms, whereas BMAP-28 preferentially targeted Gram-positive bacteria and also provided in vitro protection against HSV-1 [2].

Antimicrobial Susceptibility Host Defense Peptide Cross-Species Comparison

FALL-39: Prioritized Application Scenarios Based on Quantified Differentiation Evidence


Structure-Function Studies Investigating Proteolytic Processing of Human Cathelicidin

For researchers investigating the enzymatic conversion of the 39-residue precursor to the active 37-residue LL-37 peptide, FALL-39 is the sole appropriate substrate. The presence of the N-terminal Phe-Ala extension in FALL-39—which is absent in LL-37—directly impacts substrate recognition by dipeptidyl-peptidase I and other processing enzymes. As demonstrated by CD spectroscopy, FALL-39 exhibits only 30% helix induction compared to the fully helical LL-37 [1], providing a quantifiable baseline for monitoring proteolytic maturation. Studies employing LL-37 as a starting material cannot recapitulate this processing event, and non-human cathelicidins lack the requisite sequence homology at the cleavage site.

Rational Peptide Engineering and Structure-Activity Relationship (SAR) Optimization

FALL-39 serves as the validated wild-type scaffold for charge-enhancement mutagenesis studies. Head-to-head comparisons confirm that introducing lysine substitutions at positions 24 or 32 augments antibacterial potency against E. coli and P. aeruginosa without elevating hemolytic activity at therapeutic concentrations [2][3]. This established SAR framework makes FALL-39 the essential baseline comparator for any novel derivative, enabling quantitative benchmarking of potency gains, therapeutic index improvements, and salt-sensitivity modulation. Procurement of FALL-39 is mandatory for studies claiming improved performance over the native human sequence.

Synthetic Feasibility and High-Throughput Screening Campaigns Requiring Oxidative Folding Independence

FALL-39's cysteine-free architecture eliminates the requirement for controlled oxidative folding that constrains all human defensins (which contain three disulfide bonds) [1]. This structural feature translates into simplified solid-phase peptide synthesis (SPPS) protocols, reduced purification complexity, and enhanced batch-to-batch consistency. For high-throughput antimicrobial screening campaigns where synthetic accessibility and cost-per-compound are critical procurement drivers, FALL-39 offers quantifiably superior manufacturability compared to disulfide-containing AMPs such as HNP-1 or HBD-2.

Cross-Species Host Defense Comparative Studies Requiring Human-Specific Baseline

In investigations comparing mammalian cathelicidin evolution and function, FALL-39 must be included as the human reference sequence. Comparative data demonstrate that FALL-39 exhibits a broad-spectrum antimicrobial profile distinct from the Gram-selective activities of bovine BMAP-27 (Gram-negative preference) and BMAP-28 (Gram-positive and antiviral preference) [4][5]. Substituting FALL-39 with non-human peptides introduces confounding variables that invalidate cross-species immunological and evolutionary conclusions. Procurement of authenticated human FALL-39 is essential for studies requiring a human-specific cathelicidin comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FALL-39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.